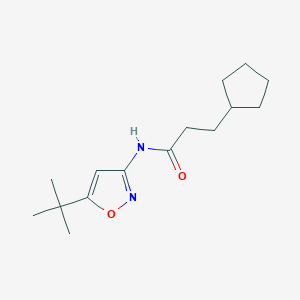

N-(5-tert-butyl-3-isoxazolyl)-3-cyclopentylpropanamide

Vue d'ensemble

Description

N-(5-tert-butyl-3-isoxazolyl)-3-cyclopentylpropanamide, commonly known as BCTC, is a chemical compound that belongs to the family of isoxazole derivatives. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain perception, inflammation, and thermoregulation. BCTC has been extensively studied for its potential therapeutic applications in pain management and other related disorders.

Mécanisme D'action

BCTC acts as a competitive antagonist of the N-(5-tert-butyl-3-isoxazolyl)-3-cyclopentylpropanamide receptor. N-(5-tert-butyl-3-isoxazolyl)-3-cyclopentylpropanamide is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain perception, inflammation, and thermoregulation. BCTC binds to the N-(5-tert-butyl-3-isoxazolyl)-3-cyclopentylpropanamide receptor and prevents the binding of other ligands, such as capsaicin, that activate the receptor. By blocking the activation of the N-(5-tert-butyl-3-isoxazolyl)-3-cyclopentylpropanamide receptor, BCTC reduces pain perception and inflammation.

Biochemical and Physiological Effects:

BCTC has been shown to reduce pain behavior in animal models of pain. BCTC has also been shown to reduce inflammation in animal models of inflammatory bowel disease and asthma. BCTC has been shown to have minimal effects on motor function and cardiovascular function. BCTC has also been shown to have a low potential for abuse and dependence.

Avantages Et Limitations Des Expériences En Laboratoire

BCTC has several advantages for use in lab experiments. BCTC is a potent and selective antagonist of the N-(5-tert-butyl-3-isoxazolyl)-3-cyclopentylpropanamide receptor, which allows for precise targeting of the receptor. BCTC has been extensively studied in animal models of pain and other related disorders, which provides a solid foundation for further research. However, BCTC has some limitations for use in lab experiments. BCTC has a low solubility in water, which can make it difficult to administer in certain experimental settings. BCTC also has a short half-life, which can limit its effectiveness in certain experimental settings.

Orientations Futures

There are several future directions for research on BCTC. One direction is to further investigate the potential therapeutic applications of BCTC in pain management and other related disorders. Another direction is to investigate the potential use of BCTC in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to better understand the mechanism of action of BCTC and its effects on other physiological systems.

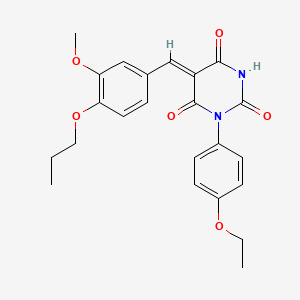

Méthodes De Synthèse

BCTC can be synthesized by the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with 3-cyclopentylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure BCTC.

Applications De Recherche Scientifique

BCTC has been extensively studied for its potential therapeutic applications in pain management and other related disorders. BCTC has been shown to be a potent and selective antagonist of the N-(5-tert-butyl-3-isoxazolyl)-3-cyclopentylpropanamide receptor, which is involved in pain perception, inflammation, and thermoregulation. BCTC has been studied in animal models of pain and has been shown to be effective in reducing pain behavior. BCTC has also been studied for its potential use in the treatment of inflammatory bowel disease, asthma, and other related disorders.

Propriétés

IUPAC Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)-3-cyclopentylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-15(2,3)12-10-13(17-19-12)16-14(18)9-8-11-6-4-5-7-11/h10-11H,4-9H2,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLPFZXCAZFGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)CCC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101181717 | |

| Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]cyclopentanepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101181717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)-3-cyclopentylpropanamide | |

CAS RN |

959240-86-9 | |

| Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]cyclopentanepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]cyclopentanepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101181717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine](/img/structure/B5127039.png)

![5-{3-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127070.png)

![3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B5127075.png)

![4,4'-{[4-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5127076.png)

![3,5-bis({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5127081.png)

![5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline](/img/structure/B5127089.png)

![3-(diphenylmethyl)-5-(1H-1,2,4-triazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5127121.png)

![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5127142.png)